JMI-105 vs. JMI-346: Direct Head-to-Head Comparison of PfFP-2-Mediated Antimalarial Activity
In a direct comparative study evaluating PfFP-2 inhibitory potential, JMI-105 exhibited superior antimalarial activity relative to its close structural analog JMI-346 [1]. Against the chloroquine-sensitive (CQS) 3D7 strain, JMI-105 showed an IC₅₀ of 8.8 μM compared to 13 μM for JMI-346. Against the chloroquine-resistant (CQR) RKL-9 strain, JMI-105 demonstrated an IC₅₀ of 14.3 μM compared to 33 μM for JMI-346 [1]. Both compounds formed significant non-covalent interactions within the PfFP-2 binding pocket and showed no significant hemolysis or cytotoxicity toward human cells, indicating that the observed activity differences are driven by subtle structural variations rather than differential toxicity profiles [1].
| Evidence Dimension | In vitro antimalarial activity against P. falciparum strains (IC₅₀) |
|---|---|
| Target Compound Data | CQS 3D7: IC₅₀ = 8.8 μM; CQR RKL-9: IC₅₀ = 14.3 μM |
| Comparator Or Baseline | JMI-346 (structural analog): CQS 3D7 IC₅₀ = 13 μM; CQR RKL-9 IC₅₀ = 33 μM |
| Quantified Difference | JMI-105 is 1.48× more potent against CQS 3D7 (8.8 vs. 13 μM) and 2.31× more potent against CQR RKL-9 (14.3 vs. 33 μM) |
| Conditions | P. falciparum CQS strain 3D7 and CQR strain RKL-9; PfFP-2 inhibition assay |
Why This Matters
The 1.5- to 2.3-fold superior potency of JMI-105 over JMI-346—particularly the 2.3× advantage against the chloroquine-resistant strain—directly impacts lead optimization decisions and in vivo dose selection.
- [1] Uddin A, Singh V, Irfan I, Mohammad T, Singh Hada R, Imtaiyaz Hassan M, Abid M, Singh S. Identification and structure-activity relationship (SAR) studies of carvacrol derivatives as potential anti-malarial against Plasmodium falciparum falcipain-2 protease. Bioorg Chem. 2020;103:104142. View Source
